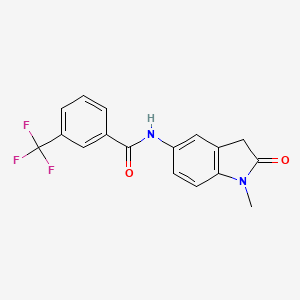

N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c1-22-14-6-5-13(8-11(14)9-15(22)23)21-16(24)10-3-2-4-12(7-10)17(18,19)20/h2-8H,9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMSPQWNFZLYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Coupling with Benzamide: The final step involves coupling the indolinone derivative with a benzamide moiety through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Indolyl vs. Oxoindolin Moieties

- N-(1H-Indol-5-yl)-3-(trifluoromethyl)benzamide (3u): Replaces the oxoindolin group with an indole ring. The oxoindolin group in the target compound may alter binding affinity due to its lactam structure, which introduces polarity and hydrogen-bonding capacity.

Trifluoromethyl Positioning

- N-(1H-Indol-5-yl)-4-(trifluoromethyl)benzamide (3v) : Positions the trifluoromethyl group at the para position. Compared to the meta-substituted target compound, para substitution may reduce steric hindrance but alter electronic interactions with target proteins .

- 3,5-Bis(trifluoromethyl)benzamide Derivatives (): Bis(trifluoromethyl) groups significantly increase lipophilicity (logP > 4), enhancing membrane permeability but risking toxicity. The mono-substituted target compound balances solubility and bioavailability .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The trifluoromethyl group increases logP by ~1.0 compared to non-fluorinated analogues.

- Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, extending half-life.

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide is , with a molecular weight of approximately 304.26 g/mol. The compound features a benzamide structure with a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

Research indicates that compounds similar to N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide may exhibit their biological effects through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that benzamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential .

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression. For example, some analogs have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer .

- Molecular Docking Studies : Computational studies have predicted binding affinities to various biological targets, including nuclear receptors and kinases, which are crucial in the regulation of cellular processes related to cancer .

Anticancer Activity

A series of studies evaluated the anticancer activity of N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide against different human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.85 | Induction of apoptosis |

| A549 | 4.53 | Cell cycle arrest |

| HCT116 | 3.0 | Enzymatic inhibition |

These results indicate that the compound exhibits potent antiproliferative effects comparable to standard chemotherapeutics like doxorubicin .

Case Studies

- MCF-7 Breast Cancer Cells : In vitro studies showed that treatment with N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide resulted in significant growth inhibition and apoptosis induction, with a notable increase in caspase-3 activity .

- A549 Lung Cancer Cells : The compound demonstrated substantial cytotoxicity with an IC50 value of 4.53 µM, indicating its potential as a therapeutic agent for lung cancer treatment .

Q & A

Basic: What are the key synthetic routes for N-(1-methyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the indolinone core via cyclization of substituted anilines using reagents like ethyl chloroacetate under acidic conditions.

- Step 2: Amide coupling between the indolinone amine and 3-(trifluoromethyl)benzoyl chloride using coupling agents (e.g., DCC or HATU) in anhydrous DMF at 0–25°C .

- Purification: Chromatography (silica gel or HPLC) to isolate the product, with yields optimized by controlling stoichiometry and reaction time .

- Characterization: Confirmed via -NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and LC–MS (MW calc. 348.3 g/mol, observed [M+H] 349.3) .

Advanced: How can enantioselective synthesis of this compound be optimized for chiral purity?

Methodological Answer:

Enantioselective synthesis requires:

- Chiral Auxiliaries: Use of (R)- or (S)-configured catalysts (e.g., BINAP-palladium complexes) during coupling steps to induce asymmetry .

- Diastereomeric Resolution: Crystallization with chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .

- Analytical Validation: Chiral HPLC (e.g., Chiralpak AD-H column) to confirm >99% enantiomeric excess (ee) .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- Spectroscopy:

- Mass Spectrometry: High-resolution LC–MS to confirm molecular ion peaks and fragmentation patterns .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Focus on hydrogen bonding with the indolinone NH and hydrophobic interactions with the CF group .

- QSAR Models: Train regression models using descriptors like logP, polar surface area, and electronic parameters (Hammett σ) to predict IC values .

Basic: How is the anticancer activity of this compound assessed in vitro?

Methodological Answer:

- Cell Viability Assays: MTT or CellTiter-Glo® assays on cancer cell lines (e.g., MCF-7, A549) with IC values calculated using nonlinear regression (GraphPad Prism) .

- Apoptosis Detection: Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .

Advanced: How to design SAR studies for optimizing potency against resistant cancer phenotypes?

Methodological Answer:

- Substituent Variation: Synthesize derivatives with modified substituents (e.g., replacing CF with Cl or OCH) and test against resistant lines (e.g., cisplatin-resistant HeLa) .

- Resistance Profiling: RNA-seq to identify upregulated efflux pumps (e.g., ABCB1) and co-administer with inhibitors like verapamil .

Basic: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .

- Thermal Stability: Heat at 40–60°C for 48h; assess decomposition products using LC–MS .

Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?

Methodological Answer:

- Xenograft Models: Implant HT-29 colon cancer cells in nude mice; administer compound (10–50 mg/kg, oral/i.v.) and measure tumor volume reduction over 21 days .

- PK Parameters: Calculate AUC, C, and t via plasma LC–MS/MS after single-dose administration .

Basic: How to identify biological targets of this compound?

Methodological Answer:

- Pull-Down Assays: Immobilize the compound on sepharose beads; incubate with cell lysates and identify bound proteins via SDS-PAGE/MS .

- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity .

Advanced: How to study metabolic pathways and metabolite identification?

Methodological Answer:

- Microsomal Incubation: Incubate with human liver microsomes (HLMs) + NADPH; analyze metabolites via UPLC-QTOF-MS .

- CYP Inhibition Assays: Test inhibition of CYP3A4/2D6 using fluorescent substrates (e.g., P450-Glo™) to assess drug-drug interaction risks .

Cross-Disciplinary Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.